molecular formula C11H18O5 B1625849 Diethyl butanoylpropanedioate CAS No. 3378-01-6

Diethyl butanoylpropanedioate

Cat. No.: B1625849
CAS No.: 3378-01-6
M. Wt: 230.26 g/mol
InChI Key: BGYRVXQQKUXYFP-UHFFFAOYSA-N
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Description

Diethyl butanoylpropanedioate is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

3378-01-6

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

diethyl 2-butanoylpropanedioate

InChI

InChI=1S/C11H18O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h9H,4-7H2,1-3H3

InChI Key

BGYRVXQQKUXYFP-UHFFFAOYSA-N

SMILES

CCCC(=O)C(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCC(=O)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Enolate Formation and Alkylation

The α-hydrogen adjacent to the two carbonyl groups is highly acidic (pKₐ ~13), enabling deprotonation with alkoxide bases (e.g., NaOEt) to form a resonance-stabilized enolate. This enolate can undergo alkylation with alkyl halides via an Sₙ2 mechanism.

Reaction Conditions Product Mechanistic Notes
Alkylation at α-positionNaOEt/EtOH, alkyl halide (R-X)Diethyl (butanoyl)(alkyl)propanedioateThe butanoyl group directs alkylation to the remaining α-position. Transesterification is minimized with matching alkoxide bases .

Example :

C2H5O2C-C(COC3H7)-CO2C2H5NaOEtR-XC2H5O2C-C(COC3H7R)-CO2C2H5\text{C}_2\text{H}_5\text{O}_2\text{C-C(COC}_3\text{H}_7\text{)-CO}_2\text{C}_2\text{H}_5 \xrightarrow[\text{NaOEt}]{\text{R-X}} \text{C}_2\text{H}_5\text{O}_2\text{C-C(COC}_3\text{H}_7\text{R)-CO}_2\text{C}_2\text{H}_5

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester groups hydrolyze to form a dicarboxylic acid, which undergoes thermal decarboxylation to yield a substituted acetic acid.

Reaction Conditions Product Key Steps
Ester hydrolysis1. NaOH/H₂O
2. H₃O⁺
Butanoylpropanedioic acidSaponification followed by protonation .
DecarboxylationΔ (>100°C)3-Butanoylpropanoic acid → 2-Butanoylethanoic acidLoss of CO₂ and keto-enol tautomerization .

Example :

C2H5O2C-C(COC3H7)-CO2C2H5H3O+HO2C-C(COC3H7)-CO2HΔCH3CO-COC3H7\text{C}_2\text{H}_5\text{O}_2\text{C-C(COC}_3\text{H}_7\text{)-CO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{H}_3\text{O}^+} \text{HO}_2\text{C-C(COC}_3\text{H}_7\text{)-CO}_2\text{H} \xrightarrow{\Delta} \text{CH}_3\text{CO-COC}_3\text{H}_7

Cyclocondensation Reactions

The compound may participate in cyclocondensation with dinucleophiles (e.g., amines, hydrazines) to form heterocycles such as pyridones or oxazinones.

Reaction Partner Conditions Product Reference
AnilinePOCl₃, Δ4-Hydroxyquinolone derivativesMalonyl dichloride intermediates form with POCl₃, reacting with amines .
Urea/H₂N-NH₂Acidic/thermalSix-membered N-heterocyclesNucleophilic attack at carbonyl groups followed by cyclization .

Example :

Diethyl butanoylpropanedioate+H2N-PhPOCl3Imidazo[4,5-d]diazepine derivatives\text{Diethyl butanoylpropanedioate} + \text{H}_2\text{N-Ph} \xrightarrow{\text{POCl}_3} \text{Imidazo[4,5-d]diazepine derivatives}

Halogenation and Oxidation

The α-position is susceptible to halogenation (e.g., bromination) under acidic conditions. Oxidation of the butanoyl group could yield carboxylic acids or ketones.

Reaction Reagents Product Notes
BrominationBr₂/AcOHα-Bromo derivativeElectrophilic substitution at the α-carbon .
OxidationKMnO₄/H⁺Butanoyl → carboxylic acidSide-chain oxidation under strong conditions.

Transesterification and Aminolysis

The ethoxy groups undergo transesterification with alcohols or react with amines to form amides.

Reaction Conditions Product
TransesterificationROH/H⁺Dialkyl butanoylpropanedioate
AminolysisNH₃ or RNH₂Butanoylpropanediamide

Key Considerations:

  • Steric and Electronic Effects : The butanoyl group increases steric hindrance and electron withdrawal, potentially slowing alkylation but stabilizing enolates .

  • Decarboxylation Pathway : Thermal decomposition favors β-ketoacid formation, which tautomerizes to the more stable enol form .

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